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molecular formula C8H9N3O B8791947 2,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

2,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B8791947
M. Wt: 163.18 g/mol
InChI Key: COYBPCUIEZYZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927557B2

Procedure details

A reaction flask equipped with a mechanical stirrer and a reflux condenser is charged with EtOH (900 mL), Ethyl-3-(ethanimidoylamino)-5-methyl-1H-pyrrole-2-carboxylate hydrochloride from example A5 (82.79 g; 0.34 mol) and 6M NaOH (226 mL; 1.36 mol). The well-stirred reaction mixture is heated to gentle reflux for 4 hours and is cooled to ambient temperature. The resulting solution is diluted with water (1000 mL) and the pH is adjusted to 6.5 by carefully addition of 2M citric acid. The precipitate is collected by suction filtration, washed with several portions of water and dried in vacuum at 50° C. to yield the title compound as off-white solid.
Name
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Ethyl-3-(ethanimidoylamino)-5-methyl-1H-pyrrole-2-carboxylate hydrochloride
Quantity
82.79 g
Type
reactant
Reaction Step One
Name
Quantity
226 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCO.Cl.C([O:7][C:8]([C:10]1[NH:11][C:12]([CH3:19])=[CH:13][C:14]=1[NH:15][C:16](=[NH:18])[CH3:17])=O)C.[OH-].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O>[CH3:17][C:16]1[NH:18][C:8](=[O:7])[C:10]2[NH:11][C:12]([CH3:19])=[CH:13][C:14]=2[N:15]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
900 mL
Type
reactant
Smiles
CCO
Name
Ethyl-3-(ethanimidoylamino)-5-methyl-1H-pyrrole-2-carboxylate hydrochloride
Quantity
82.79 g
Type
reactant
Smiles
Cl.C(C)OC(=O)C=1NC(=CC1NC(C)=N)C
Name
Quantity
226 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction flask equipped with a mechanical stirrer and a reflux condenser
CUSTOM
Type
CUSTOM
Details
The well-stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by suction filtration
WASH
Type
WASH
Details
washed with several portions of water
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 50° C.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(C2=C(N1)C=C(N2)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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